molecular formula C10H8ClNS B13074757 (5-Chloroquinolin-8-YL)methanethiol

(5-Chloroquinolin-8-YL)methanethiol

Cat. No.: B13074757
M. Wt: 209.70 g/mol
InChI Key: TUARVPRZMCTMJF-UHFFFAOYSA-N
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Description

(5-Chloroquinolin-8-YL)methanethiol is a chemical compound with the molecular formula C10H8ClNS and a molecular weight of 209.70 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloroquinolin-8-YL)methanethiol typically involves the reaction of 5-chloroquinoline with methanethiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methanethiol, which then reacts with the 5-chloroquinoline to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloroquinolin-8-YL)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield sulfonic acid derivatives, while substitution reactions could yield various quinoline derivatives .

Scientific Research Applications

(5-Chloroquinolin-8-YL)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloroquinolin-8-YL)methanethiol involves its interaction with specific molecular targets. For example, in its role as an anti-HIV agent, it inhibits the HIV integrase enzyme, which is essential for the replication of the virus . The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloroquinolin-8-YL)methanethiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

(5-chloroquinolin-8-yl)methanethiol

InChI

InChI=1S/C10H8ClNS/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2

InChI Key

TUARVPRZMCTMJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CS)Cl

Origin of Product

United States

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